molecular formula C15H16O6 B2512205 methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 924775-40-6

methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2512205
CAS No.: 924775-40-6
M. Wt: 292.287
InChI Key: WESGGMXZQOJGNN-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromen-2-one core with methoxy and methyl substituents, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Formation of the Chromen-2-one Core: The intermediate product undergoes cyclization to form the chromen-2-one core.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex coumarin derivatives used in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly as anticoagulants and enzyme inhibitors.

    Industry: It is used in the production of dyes, optical brighteners, and as a fluorescent marker in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a similar coumarin core.

    4-Methylumbelliferone: Another coumarin derivative with different substituents.

Uniqueness

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGGMXZQOJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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